Synthesis of Ethyl 10-bromoanthracene-9-carboxylate from 9-bromoanthracene
Synthesis of Ethyl 10-bromoanthracene-9-carboxylate from 9-bromoanthracene
An In-Depth Technical Guide to the Synthesis of Ethyl 10-bromoanthracene-9-carboxylate
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of Ethyl 10-bromoanthracene-9-carboxylate, a key building block in materials science and organic electronics.[1] Starting from the commercially available 9-bromoanthracene, this document details a robust, three-step synthetic pathway: (1) Vilsmeier-Haack formylation to yield 10-bromoanthracene-9-carbaldehyde, (2) subsequent oxidation to 10-bromoanthracene-9-carboxylic acid, and (3) final esterification to the target ethyl ester. The rationale behind each strategic choice, detailed experimental protocols, characterization data, and process optimization insights are presented to ensure scientific integrity and reproducibility for researchers, chemists, and professionals in drug development and materials science.
Introduction: The Significance of Substituted Anthracenes
Anthracene derivatives are a cornerstone in the development of advanced organic materials, finding versatile applications as light-emitting materials in Organic Light Emitting Diodes (OLEDs), fluorescent probes, and as precursors for complex polycyclic aromatic hydrocarbons (PAHs).[1][2] The precise functionalization of the anthracene core at the 9- and 10-positions allows for the fine-tuning of its photophysical and electronic properties. Ethyl 10-bromoanthracene-9-carboxylate, with its orthogonal functional groups—a reactive bromine atom and an electron-withdrawing ester—serves as a particularly valuable intermediate for creating asymmetrical and twisted anthracene structures, which are sought after for developing high-efficiency, deep-blue light emitters.[3] This guide provides a definitive route to access this key compound with high purity and efficiency.
Synthetic Strategy and Mechanistic Rationale
The conversion of 9-bromoanthracene to Ethyl 10-bromoanthracene-9-carboxylate requires the regioselective introduction of a carboxylate group at the sterically accessible and electronically activated 10-position. A direct, single-step carboxylation is challenging and often results in low yields or undesirable side products. Therefore, a more controlled, multi-step approach is scientifically superior.
Our selected pathway leverages three well-established and high-yielding transformations:
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Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[4] For 9-bromoanthracene, the 10-position is the most nucleophilic site, ensuring high regioselectivity. The reaction proceeds via the formation of the electrophilic "Vilsmeier reagent," a chloroiminium ion, from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[5][6] The anthracene ring then attacks this electrophile, and subsequent hydrolysis during workup yields the desired aldehyde.[7]
-
Pinnick Oxidation: The intermediate aldehyde is efficiently converted to a carboxylic acid using sodium chlorite (NaClO₂) under mild conditions. This method is highly selective for aldehydes and avoids the harsh conditions and heavy metal waste associated with reagents like chromium trioxide.
-
Fischer-Speier Esterification: The final step involves the acid-catalyzed reaction of the carboxylic acid with ethanol. This classic equilibrium-driven process is a reliable and scalable method for producing esters from carboxylic acids.[8][9]
This strategic sequence ensures high regioselectivity, utilizes readily available reagents, and allows for the isolation and purification of stable intermediates, enhancing the overall yield and purity of the final product.
Overall Synthetic Workflow
Caption: Three-step synthesis of Ethyl 10-bromoanthracene-9-carboxylate.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Phosphoryl chloride is highly corrosive and reacts violently with water; handle with extreme care.
Step 1: Synthesis of 10-Bromoanthracene-9-carbaldehyde
This protocol is adapted from established Vilsmeier-Haack procedures on activated arenes.[6][10]
-
Reagents and Materials:
-
9-Bromoanthracene (5.0 g, 19.4 mmol)
-
N,N-Dimethylformamide (DMF) (20 mL)
-
Phosphoryl chloride (POCl₃) (2.7 mL, 29.1 mmol, 1.5 equiv)
-
Dichloromethane (DCM) (50 mL)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask (250 mL), dropping funnel, magnetic stirrer, ice bath
-
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 9-bromoanthracene (5.0 g, 19.4 mmol) and dissolve it in DMF (20 mL) at room temperature.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphoryl chloride (2.7 mL, 29.1 mmol) dropwise to the stirred solution over 30 minutes. The formation of the Vilsmeier reagent is exothermic. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8). A yellow precipitate will form.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to yield 10-bromoanthracene-9-carbaldehyde as a yellow solid.[10]
-
Step 2: Synthesis of 10-Bromoanthracene-9-carboxylic acid
This protocol employs a mild Pinnick oxidation, adapted from procedures for converting aromatic aldehydes to carboxylic acids.[11]
-
Reagents and Materials:
-
10-Bromoanthracene-9-carbaldehyde (4.0 g, 14.0 mmol)
-
tert-Butanol (80 mL)
-
2-Methyl-2-butene (15 mL, 140 mmol, 10 equiv)
-
Sodium chlorite (NaClO₂) (5.0 g, 55.3 mmol, ~4 equiv)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (5.0 g, 36.2 mmol)
-
Deionized water (40 mL)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
In a 500 mL flask, dissolve 10-bromoanthracene-9-carbaldehyde (4.0 g, 14.0 mmol) in tert-butanol (80 mL). Add 2-methyl-2-butene (15 mL), which acts as a chlorine scavenger.
-
In a separate beaker, prepare an aqueous solution by dissolving sodium chlorite (5.0 g) and sodium dihydrogen phosphate (5.0 g) in deionized water (40 mL).
-
Add the aqueous solution to the aldehyde solution at room temperature and stir vigorously. The reaction is typically complete within 3-5 hours (monitor by TLC).
-
Remove the tert-butanol under reduced pressure.
-
Acidify the remaining aqueous slurry to pH 2-3 with 1 M HCl. A solid precipitate will form.
-
Filter the solid, wash thoroughly with deionized water, and dry under vacuum to obtain crude 10-bromoanthracene-9-carboxylic acid.
-
The product can be used directly in the next step or recrystallized from acetic acid if higher purity is required.
-
Step 3: Synthesis of Ethyl 10-bromoanthracene-9-carboxylate
This protocol utilizes the classic Fischer-Speier esterification method.[8][12]
-
Reagents and Materials:
-
10-Bromoanthracene-9-carboxylic acid (3.5 g, 11.6 mmol)
-
Anhydrous ethanol (100 mL)
-
Concentrated sulfuric acid (H₂SO₄) (1 mL, catalytic)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reflux condenser
-
-
Procedure:
-
Suspend 10-bromoanthracene-9-carboxylic acid (3.5 g, 11.6 mmol) in anhydrous ethanol (100 mL) in a round-bottom flask.
-
Carefully add concentrated sulfuric acid (1 mL) to the suspension.
-
Heat the mixture to reflux and maintain for 6-8 hours, until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with deionized water (50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent to yield the crude product. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol to afford Ethyl 10-bromoanthracene-9-carboxylate as a solid.
-
Characterization and Data Summary
Proper characterization of the starting material, intermediates, and final product is critical for validating the success of the synthesis. The table below summarizes key physical and spectroscopic data.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm, CDCl₃) |
| 9-Bromoanthracene | C₁₄H₉Br | 257.13[13] | Yellow solid[13] | 96-100 | 8.55 (d), 8.48 (s), 8.03 (d), 7.65 (m), 7.54 (m)[3] |
| 10-Bromoanthracene-9-carbaldehyde | C₁₅H₉BrO | 285.13[14] | Yellow solid[10] | 219 | 11.53 (s, -CHO), 8.91 (d), 8.70 (d), 7.70 (m)[10] |
| 10-Bromoanthracene-9-carboxylic acid | C₁₅H₉BrO₂ | 301.13[15] | Pale yellow solid | ~280-285 | ~11-12 (br s, -COOH), 8.8-7.6 (m, aromatic) |
| Ethyl 10-bromoanthracene-9-carboxylate | C₁₇H₁₃BrO₂ | 329.19[16] | Solid | N/A | ~4.5 (q, -OCH₂CH₃), ~1.5 (t, -OCH₂CH₃), 8.7-7.6 (m, aromatic) |
Troubleshooting and Process Optimization
-
Step 1 (Vilsmeier-Haack): Incomplete reaction may occur if the Vilsmeier reagent is not formed efficiently. Ensure that anhydrous DMF is used and that POCl₃ is added slowly at low temperatures. If the reaction stalls, gentle heating (40-50 °C) for a few hours may drive it to completion.
-
Step 2 (Oxidation): The use of 2-methyl-2-butene is crucial to scavenge hypochlorite byproducts, which can otherwise lead to unwanted chlorination of the aromatic ring. Ensure a sufficient excess is used.
-
Step 3 (Esterification): As an equilibrium reaction, driving it to completion is key. Using ethanol as the solvent provides a large excess, pushing the equilibrium towards the product. Alternatively, for difficult esterifications, one can convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) and then react it with ethanol in the presence of a non-nucleophilic base like pyridine.
Conclusion
This guide outlines a reliable and scalable three-step synthesis for Ethyl 10-bromoanthracene-9-carboxylate from 9-bromoanthracene. By employing a sequence of Vilsmeier-Haack formylation, Pinnick oxidation, and Fischer esterification, this valuable synthetic intermediate can be produced with high purity. The detailed protocols and mechanistic insights provided herein serve as a robust resource for researchers in organic synthesis and materials science, enabling further exploration and development of novel anthracene-based functional materials.
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